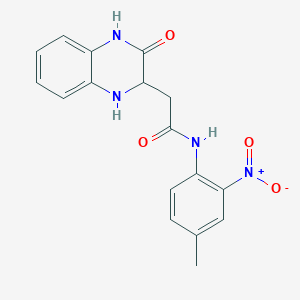

N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Description

N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a heterocyclic acetamide derivative featuring a tetrahydroquinoxaline scaffold substituted with a 3-oxo group and an acetamide-linked 4-methyl-2-nitrophenyl moiety. Its structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring, which may influence its physicochemical properties and biological activity .

Properties

IUPAC Name |

N-(4-methyl-2-nitrophenyl)-2-(3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O4/c1-10-6-7-13(15(8-10)21(24)25)19-16(22)9-14-17(23)20-12-5-3-2-4-11(12)18-14/h2-8,14,18H,9H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSSCZVAFGVIHA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CC2C(=O)NC3=CC=CC=C3N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the nitration of 4-methylacetanilide to introduce the nitro group. This is followed by the formation of the tetrahydroquinoxalinone ring through a cyclization reaction involving appropriate precursors such as o-phenylenediamine and a suitable diketone. The final step involves the acylation of the intermediate with an acetic anhydride derivative to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The nitro group can be reduced to an amine under suitable conditions, such as using hydrogen gas and a palladium catalyst.

Reduction: The compound can undergo reduction reactions, particularly at the nitro group, to form corresponding amines.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid.

Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), halogens (chlorine, bromine) with a Lewis acid catalyst.

Major Products

Reduction: Conversion of the nitro group to an amine.

Substitution: Introduction of various functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, this compound may be investigated for its potential pharmacological properties. The presence of the nitrophenyl and tetrahydroquinoxalinone groups suggests it could interact with biological targets, possibly exhibiting antimicrobial, anti-inflammatory, or anticancer activities.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or dyes, due to its stable aromatic structure and potential for functionalization.

Mechanism of Action

The exact mechanism of action for N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The nitro group could be involved in redox reactions, while the tetrahydroquinoxalinone moiety might interact with nucleic acids or proteins.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

a) Quinoxaline Substitution Patterns

- 2-[1-(4-Methylbenzoyl)-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl]-N-(3-nitrophenyl)acetamide (): Differs by the addition of a 4-methylbenzoyl group at position 1 of the quinoxaline, enhancing steric bulk and lipophilicity .

- 2-(6,7-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)-N-(4-methoxyphenyl)acetamide (): Incorporates 6,7-dimethyl groups on the quinoxaline, which may improve metabolic stability, and a 4-methoxyphenyl acetamide, altering electronic properties .

b) Acetamide-Linked Aromatic Rings

- Target Compound : The 4-methyl-2-nitrophenyl group balances hydrophobic (methyl) and polar (nitro) characteristics.

- N-(2,3-Diphenylquinoxalin-6-yl)acetamide derivatives (): Feature a diphenylquinoxaline core, which may enhance π-π stacking interactions in biological targets .

Physicochemical Properties

Biological Activity

N-(4-methyl-2-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological implications based on recent research findings.

1. Chemical Structure and Synthesis

The compound features a nitrophenyl group and a tetrahydroquinoxalinone moiety. Its synthesis typically involves multi-step organic reactions:

- Nitration of 4-methylacetanilide to introduce the nitro group.

- Formation of the tetrahydroquinoxalinone ring through cyclization involving o-phenylenediamine and a diketone.

- Acylation with acetic anhydride to yield the final product.

2. Biological Mechanisms

The biological activity of this compound is hypothesized to arise from its structural components. The nitro group may participate in redox reactions, while the tetrahydroquinoxalinone moiety could interact with nucleic acids or proteins, potentially influencing enzyme activity or receptor interactions.

Potential Pharmacological Activities

- Antimicrobial Activity : The presence of the nitrophenyl group suggests possible interactions with microbial enzymes or membranes.

- Anti-inflammatory Properties : Compounds with similar structures have shown promise in modulating inflammatory pathways.

- Anticancer Effects : The unique combination of functional groups may enable this compound to interfere with cancer cell proliferation or survival pathways.

3. Research Findings and Case Studies

Recent studies have explored the biological activities of related compounds, providing insights into the potential effects of this compound:

4. Comparison with Similar Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound | Key Differences | Potential Activity |

|---|---|---|

| N-(4-methylphenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | Lacks nitro group | Reduced reactivity and biological activity |

| N-(4-nitrophenyl)-2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide | Similar structure without methyl group | Altered steric properties affecting interactions |

5. Conclusion and Future Directions

This compound represents a promising candidate for further pharmacological research due to its unique structural features and potential biological activities. Future studies should focus on:

- In vitro and in vivo evaluations to confirm antimicrobial and anticancer activities.

- Detailed mechanistic studies to elucidate its interactions at the molecular level.

This compound's versatility as a building block in organic synthesis also warrants exploration for developing new therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.